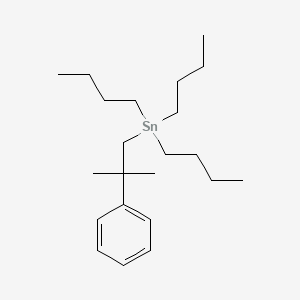

Tributyl(2-methyl-2-phenylpropyl)stannane

Description

Properties

IUPAC Name |

tributyl-(2-methyl-2-phenylpropyl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13.3C4H9.Sn/c1-10(2,3)9-7-5-4-6-8-9;3*1-3-4-2;/h4-8H,1H2,2-3H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDGVCGQYUMXSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CC(C)(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298869 | |

| Record name | tributyl(2-methyl-2-phenylpropyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77800-85-2 | |

| Record name | NSC126650 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tributyl(2-methyl-2-phenylpropyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tributyl 2 Methyl 2 Phenylpropyl Stannane and Analogous Organostannanes

Historical and Contemporary Approaches to Organostannane Synthesis

The synthesis of organostannanes, compounds featuring a direct tin-carbon bond, has been a subject of extensive research since the discovery of diethyltin (B15495199) diiodide by Edward Frankland in 1849. wikipedia.org Early methods have been refined over the decades, and new, more efficient catalytic processes have been developed, broadening the scope and applicability of these versatile reagents in organic synthesis. wikipedia.orgosaka-u.ac.jp

Grignard and Organolithium Reagent Mediated Routes

Among the most classic and widely practiced methods for forming tin-carbon bonds is the reaction of an organometallic nucleophile with a tin halide. wikipedia.org Grignard reagents (R-MgX) and organolithium reagents (R-Li) are the most common choices for this transformation due to their high reactivity and commercial availability. wikipedia.orgwikipedia.org

The Grignard route, discovered in the early 1900s, revolutionized organometallic chemistry and provided a straightforward path to tetraorganotins. wikipedia.org The reaction typically involves treating a tin halide, most commonly tin tetrachloride (SnCl₄), with four equivalents of a Grignard reagent. wikipedia.org This approach is particularly effective for synthesizing symmetrical tetraalkyl- or tetraarylstannanes. wikipedia.orgum.edu.my A representative reaction is the synthesis of tetraethyltin (B1219993) from ethylmagnesium bromide and tin tetrachloride. wikipedia.org Similarly, tributyltin chloride can be reacted with an allylic Grignard reagent to form allyltributylstannanes. orgsyn.org

Organolithium reagents offer a parallel and often more reactive alternative to Grignard reagents. wikipedia.org They can be used in a similar fashion to alkylate tin halides. A significant application of organolithium reagents in this context is through transmetalation, particularly tin-lithium exchange. umich.eduorganicchemistrydata.org This equilibrium-driven process involves reacting an existing organostannane with an organolithium compound, like n-butyllithium (n-BuLi), to generate a new organolithium reagent and a stable tetraalkylstannane byproduct. wikipedia.orgumich.edu The advantage of the Li/Sn exchange is its rapidity, even at very low temperatures, and the unreactive nature of the tributyltin byproducts. umich.eduorganicchemistrydata.org

| Feature | Grignard Reagent Route | Organolithium Reagent Route |

| Reagents | R-MgX + R'₃SnX or SnX₄ | R-Li + R'₃SnX or R'₄Sn (Transmetalation) |

| Reactivity | Highly reactive, but generally less so than organolithiums. | Extremely reactive, often requiring lower temperatures. umich.edu |

| Scope | Broad; widely used for alkyl, aryl, and vinyl groups. wikipedia.org | Very broad; effective for a wide range of organic fragments. wikipedia.org |

| Side Reactions | Can be prone to Wurtz-type coupling. | Can exhibit higher basicity, leading to deprotonation of acidic substrates. organicchemistrydata.org |

| Preparation | Prepared from organic halides and magnesium metal. wikipedia.org | Prepared from organic halides and lithium metal or via metal-halogen exchange. saylor.org |

Hydrostannylation Reactions

Hydrostannylation is an atom-economical process that involves the addition of a tin hydride (R₃Sn-H) across an unsaturated carbon-carbon bond, such as an alkyne or alkene. wikipedia.org This method provides a direct route to vinyl- and alkylstannanes. While the reaction can proceed under free-radical conditions, these pathways often suffer from a lack of stereochemical and regiochemical control. wikipedia.org

The synthetic utility of hydrostannylation was significantly enhanced by the introduction of transition metal catalysts. wikipedia.org Palladium complexes, such as tetrakis(triphenylphosphine)palladium(0), are the most widely used catalysts and typically favor syn-addition of the tin hydride, leading to the (E)-vinylstannane isomer from terminal alkynes. wikipedia.orgqub.ac.uk However, other metals have also been employed to achieve different selectivities. qub.ac.uk For instance, platinum-based catalysts have been shown to provide excellent selectivity for the β-(E)-vinyl stannane (B1208499). qub.ac.uk Copper-catalyzed hydrostannylation has also emerged as a method to access branched α-vinylstannanes with high selectivity. rsc.org The choice of catalyst and reaction conditions is therefore crucial for controlling the regiochemical and stereochemical outcome of the addition. qub.ac.ukorganic-chemistry.org

| Catalyst System | Substrate | Typical Product | Selectivity |

| Palladium (e.g., Pd(PPh₃)₄) | Terminal Alkyne | (E)-β-Vinylstannane | High regio- and stereoselectivity. wikipedia.org |

| Platinum (e.g., PtCl₂/XPhos) | Terminal Alkyne | β-(E)-Vinylstannane | Surpasses selectivity of many palladium catalysts. qub.ac.uk |

| Copper (e.g., IMesCu-FeCp(CO)₂) | Terminal Alkyne | α-Vinylstannane | Excellent α-selectivity. rsc.orgorganic-chemistry.org |

| Free Radical (e.g., AIBN) | Alkyne/Alkene | Mixture of isomers | Often complex mixtures with low selectivity. wikipedia.org |

Targeted Synthesis of Tributyl(2-methyl-2-phenylpropyl)stannane

The synthesis of the specific, unsymmetrical compound this compound is not widely reported in the literature, necessitating a rational design based on established synthetic principles. The most logical approach involves the preparation of the 2-methyl-2-phenylpropyl (neophyl) group as a reactive nucleophile, followed by its coupling with a tributyltin electrophile.

Stereoselective and Regioselective Synthesis of the Carbon Ligand

The carbon ligand required is the 2-methyl-2-phenylpropyl group. This ligand is achiral, so the primary challenge is not stereoselectivity but regioselectivity—ensuring the correct carbon atom is attached to the tin atom. The synthesis must generate a precursor that can be converted into a Grignard or organolithium reagent. A common starting material for this fragment is 2-methyl-2-phenylpropanol (neophyl alcohol).

A plausible synthetic route to the necessary precursor, 1-chloro-2-methyl-2-phenylpropane, begins with the Friedel-Crafts alkylation of benzene (B151609) using methallyl acetate (B1210297) or a similar methallyl derivative, which can yield compounds like (2-methyl-2-phenylpropyl) acetate. google.com This ester can then be reduced to 2-methyl-2-phenylpropanol using a strong reducing agent like lithium aluminum hydride. Finally, the primary alcohol can be converted to the corresponding primary alkyl chloride (1-chloro-2-methyl-2-phenylpropane) using a standard chlorinating agent such as thionyl chloride (SOCl₂), ensuring the correct regiochemistry for the subsequent coupling step.

Coupling Strategies for Stannane Formation

With a suitable precursor like 1-chloro-2-methyl-2-phenylpropane in hand, the formation of the tin-carbon bond can be achieved via a standard nucleophilic substitution pathway using a tributyltin species. The most direct method is the reaction of the corresponding Grignard or organolithium reagent with tributyltin chloride.

Formation of the Organometallic Reagent : The neophyl chloride (1-chloro-2-methyl-2-phenylpropane) is reacted with magnesium turnings in an etheral solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to form the Grignard reagent, (2-methyl-2-phenylpropyl)magnesium chloride. wikipedia.org Alternatively, reaction with lithium metal would yield the corresponding organolithium reagent.

Coupling with Tributyltin Chloride : The freshly prepared Grignard or organolithium reagent is then treated with one equivalent of tributyltin chloride (Bu₃SnCl). wikipedia.orgchemeurope.com The nucleophilic carbon of the neophyl group attacks the electrophilic tin atom, displacing the chloride ion and forming the desired this compound product along with a magnesium or lithium halide salt. chemeurope.com

This two-step sequence represents a robust and high-yielding method for the synthesis of unsymmetrical tetraorganostannanes. wikipedia.org

Optimization of Reaction Parameters and Yields

To maximize the yield and purity of this compound, careful optimization of several reaction parameters is essential. The formation of the Grignard reagent is often a critical step and can be influenced by the quality of the magnesium, the solvent, and the exclusion of moisture and air. wikipedia.org The subsequent coupling reaction also requires precise control.

Key parameters for optimization include:

Solvent : Anhydrous ethers like THF or diethyl ether are crucial for stabilizing the Grignard reagent and facilitating the reaction. orgsyn.org

Temperature : The formation of the Grignard reagent may require gentle heating to initiate, but the coupling reaction with the reactive tributyltin chloride is often performed at lower temperatures (e.g., 0 °C to room temperature) to minimize side reactions. orgsyn.org

Reagent Stoichiometry : Using a slight excess of the magnesium or a 1:1 stoichiometry for the coupling partners is typical to ensure complete conversion of the limiting reagent.

Addition Rate : Slow, dropwise addition of the tributyltin chloride to the Grignard reagent solution helps to control the reaction exotherm and prevent the formation of byproducts. orgsyn.org

Reaction Time : The reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal time for completion before workup.

Purification : After an aqueous workup to remove salts, the crude product, a high-boiling oil, would likely require purification by vacuum distillation or column chromatography on silica (B1680970) gel to remove any unreacted starting materials or byproducts. chemeurope.com

| Parameter | Influence on Reaction | Typical Conditions |

| Temperature | Controls reaction rate and minimizes side products. | Grignard formation: RT to reflux. Coupling: 0 °C to RT. orgsyn.org |

| Solvent | Stabilizes organometallic intermediates. | Anhydrous THF, Diethyl Ether. orgsyn.org |

| Concentration | Affects reaction rate and solubility. | Typically 0.5 M to 2.0 M solutions. |

| Addition Order/Rate | Controls exothermicity and selectivity. | Slow addition of electrophile (Bu₃SnCl) to nucleophile. orgsyn.org |

| Atmosphere | Prevents degradation of reactive intermediates. | Inert atmosphere (Nitrogen or Argon). wikipedia.org |

| Workup/Purification | Isolates and purifies the final product. | Quenching with NH₄Cl, extraction, and vacuum distillation or chromatography. chemeurope.com |

Preparation of Functionalized Tributylstannane Precursors

The synthesis of complex organostannanes often relies on the use of functionalized tributylstannane precursors. These precursors serve as versatile building blocks that can be further elaborated to introduce specific functionalities into the target molecule.

Synthesis of Tributyl(iodomethyl)stannane and Derivatives

Tributyl(iodomethyl)stannane is a key reagent in organotin chemistry, serving as a precursor for the introduction of a tributylstannylmethyl group. Its synthesis is well-established and typically involves a two-step procedure starting from tributyltin hydride.

The initial step is the formation of tributyl(hydroxymethyl)stannane. This is achieved by the reaction of tributyltin hydride with paraformaldehyde in the presence of a base, such as lithium diisopropylamide (LDA), which is generated in situ from diisopropylamine (B44863) and n-butyllithium. The resulting alkoxide is then quenched to afford the hydroxymethyl derivative.

The subsequent conversion of the hydroxyl group to an iodide is commonly achieved using a Finkelstein-type reaction. The tributyl(hydroxymethyl)stannane is first converted to a better leaving group, such as a mesylate, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine. The resulting mesylate is then treated with sodium iodide in a solvent such as acetone (B3395972) to yield Tributyl(iodomethyl)stannane.

| Step | Reactants | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Tributyltin hydride, Paraformaldehyde | 1. LDA, THF, 0 °C 2. H₂O | Tributyl(hydroxymethyl)stannane | ~85% |

| 2 | Tributyl(hydroxymethyl)stannane | 1. MsCl, Et₃N, CH₂Cl₂, 0 °C 2. NaI, Acetone, reflux | Tributyl(iodomethyl)stannane | ~90% |

Spectroscopic data for Tributyl(iodomethyl)stannane are consistent with its structure. The ¹H NMR spectrum typically shows a characteristic triplet for the protons of the iodomethyl group coupled to the tin isotopes. The ¹³C NMR spectrum exhibits a signal for the iodomethyl carbon, and the mass spectrum confirms the molecular weight of the compound.

Generation of Chiral α-Alkoxy/Siloxy Allylic Stannanes

Chiral α-alkoxy and α-siloxy allylic stannanes are valuable reagents in asymmetric synthesis, allowing for the stereocontrolled formation of homoallylic alcohols. Their synthesis often starts from chiral α-hydroxy allylic compounds, which can be obtained through various methods, including the enantioselective reduction of α,β-unsaturated ketones.

The generation of chiral α-alkoxy allylic stannanes involves the protection of the hydroxyl group as an ether, for example, a methoxymethyl (MOM) or benzyl (B1604629) (Bn) ether, followed by deprotonation at the α-position with a strong base like n-butyllithium and subsequent reaction with tributyltin chloride. The choice of protecting group and reaction conditions can influence the stereochemical outcome of subsequent reactions.

For the synthesis of chiral α-siloxy allylic stannanes, the hydroxyl group is protected with a silyl (B83357) group, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. The subsequent stannylation is carried out under similar conditions to the alkoxy analogues.

The diastereoselectivity of the reactions involving these chiral stannanes with aldehydes is often high and can be predicted based on the Zimmerman-Traxler model, which considers the formation of a six-membered chair-like transition state.

| Precursor | Protecting Group (PG) | Reaction Conditions | Product | Typical Diastereoselectivity (with aldehydes) |

|---|---|---|---|---|

| Chiral α-hydroxy allylic alcohol | MOM (Methoxymethyl) | 1. MOMCl, DIPEA 2. n-BuLi, THF, -78 °C 3. Bu₃SnCl | Chiral α-MOM-oxy allylic stannane | High (often >95:5) |

| Chiral α-hydroxy allylic alcohol | TBS (tert-Butyldimethylsilyl) | 1. TBSCl, Imidazole, DMF 2. n-BuLi, THF, -78 °C 3. Bu₃SnCl | Chiral α-TBS-oxy allylic stannane | High (often >95:5) |

Advanced Synthetic Innovations in Organotin Chemistry

Recent advancements in organotin chemistry have focused on developing more efficient and selective methods for the synthesis of organostannanes, including those that are sterically demanding.

Radical Nucleophilic Substitution (SRN1) Pathways

The Radical Nucleophilic Substitution (SRN1) mechanism offers a powerful alternative to traditional nucleophilic substitution reactions, particularly for the formation of carbon-carbon and carbon-heteroatom bonds in sterically congested environments. wikipedia.orgorganicreactions.org This pathway is particularly relevant for the synthesis of compounds like this compound, where traditional SN2 reactions may be disfavored due to steric hindrance.

The SRN1 mechanism proceeds via a chain reaction involving radical and radical anion intermediates. The key steps are:

Initiation: The reaction is initiated by the transfer of an electron to the substrate (e.g., a neophyl halide) to form a radical anion. This can be achieved photochemically, electrochemically, or by using a chemical reductant.

Propagation:

The radical anion fragments to form a radical and an anion of the leaving group.

The resulting radical reacts with the nucleophile (e.g., the tributylstannyl anion) to form a new radical anion.

This new radical anion transfers an electron to another molecule of the substrate, propagating the chain and forming the final product.

Termination: The chain reaction can be terminated by various processes, such as the dimerization of radicals or reaction with solvent.

For the synthesis of this compound, the SRN1 pathway would involve the reaction of a neophyl halide with a tributylstannyl anion. The formation of the neophyl radical in the propagation step would be a key intermediate. Due to the tertiary nature of this radical, it is relatively stable, which could favor the SRN1 pathway. However, the reaction of this sterically hindered radical with the tributylstannyl anion would still be a critical and potentially rate-limiting step.

The successful application of the SRN1 mechanism to the synthesis of sterically hindered organostannanes depends on careful control of the reaction conditions, including the choice of solvent, initiator, and the concentration of the reactants, to favor the propagation steps over termination and other side reactions.

Spectroscopic Characterization and Structural Elucidation of Tributyl 2 Methyl 2 Phenylpropyl Stannane

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in Tributyl(2-methyl-2-phenylpropyl)stannane. By analyzing ¹H, ¹³C, and ¹¹⁹Sn nuclei, a complete picture of the molecule's structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information on the chemical environment of all protons in the molecule. The spectrum is expected to show distinct signals for the tributyl groups and the 2-methyl-2-phenylpropyl group.

Tributyl Group Protons: The three butyl groups are chemically equivalent and will produce a characteristic set of signals. The terminal methyl (CH₃) protons are expected to appear as a triplet around 0.9 ppm. The three methylene (B1212753) (CH₂) groups will appear as overlapping multiplets in the range of 0.8 to 1.6 ppm. The methylene group directly attached to the tin atom (α-CH₂) is typically the most deshielded of the aliphatic protons.

2-methyl-2-phenylpropyl Group Protons: The phenyl ring will exhibit multiplets in the aromatic region, typically between 7.1 and 7.4 ppm. The two methyl groups are equivalent and will appear as a sharp singlet, as there are no adjacent protons to cause splitting. The benzylic methylene (CH₂) protons, situated between the tin atom and the quaternary carbon, will also appear as a singlet.

The integration of these signals would correspond to the number of protons in each environment, confirming the presence of three butyl groups and one 2-methyl-2-phenylpropyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.1-7.4 | Multiplet | 5H | Phenyl (Ar-H) |

| ~2.2 | Singlet | 2H | Sn-CH₂-C(CH₃)₂Ph |

| ~1.4-1.6 | Multiplet | 6H | Sn-CH₂-CH₂- |

| ~1.2-1.4 | Sextet | 6H | -CH₂-CH₃ |

| ~1.3 | Singlet | 6H | C(CH₃)₂Ph |

| ~0.8-1.0 | Multiplet | 6H | Sn-CH₂- |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Assignments

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.

Tributyl Group Carbons: Four distinct signals are expected for the four non-equivalent carbons of the butyl chains. The carbon directly bonded to tin (α-C) will appear furthest downfield among the aliphatic carbons, typically around 10-15 ppm.

2-methyl-2-phenylpropyl Group Carbons: This group will show several signals. The aromatic carbons will resonate in the 125-145 ppm region, with the ipso-carbon (the one attached to the propyl chain) being distinct. The quaternary carbon of the C(CH₃)₂ moiety and the benzylic CH₂ carbon will also have characteristic shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~145 | Aromatic C (ipso) |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~125 | Aromatic CH |

| ~40 | Sn-CH₂-C (CH₃)₂Ph |

| ~38 | C (CH₃)₂Ph |

| ~30 | C(CH₃ )₂Ph |

| ~29.3 | Sn-CH₂-CH₂ - |

| ~27.5 | -CH₂ -CH₃ |

| ~13.8 | -CH₂-CH₃ |

Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR) for Coordination Environment Analysis

¹¹⁹Sn NMR spectroscopy is uniquely suited for studying organotin compounds, providing direct insight into the electronic environment of the tin atom. northwestern.edu Tin has several NMR-active isotopes, but ¹¹⁹Sn is the most frequently studied due to its favorable sensitivity and natural abundance. huji.ac.il

For a tetra-coordinated, neutral tetraalkylstannane like this compound, the tin atom is in a tetrahedral environment. The ¹¹⁹Sn chemical shift is highly sensitive to the nature of the alkyl groups and the coordination number of the tin atom. researchgate.net For tetraalkylstannanes, the chemical shifts typically appear in the range of +20 to -60 ppm relative to the standard reference, tetramethyltin (B1198279) (SnMe₄). rsc.org The presence of the bulkier 2-methyl-2-phenylpropyl group alongside the butyl groups is expected to result in a chemical shift within this characteristic range, confirming the four-coordinate nature of the tin center in solution.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show clear cross-peaks between the adjacent methylene and methyl protons within the butyl chains, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals in Table 1 to the carbon signals in Table 2 (e.g., connecting the triplet at ~0.9 ppm to the carbon signal at ~13.8 ppm).

A cross-peak between the benzylic CH₂ protons and the ipso-carbon of the phenyl ring.

Cross-peaks from the methyl protons of the 2-methyl-2-phenylpropyl group to the adjacent quaternary carbon and the benzylic CH₂ carbon.

Correlations between the α-CH₂ protons of the butyl groups and the β-carbons of the same chains.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by absorptions from C-H and C-C bonds.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of sharp bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching from the butyl and propyl chains appears as strong, sharp bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several characteristic absorptions of variable intensity in the 1600-1450 cm⁻¹ region.

C-H Bending: Aliphatic CH₃ and CH₂ bending (scissoring) vibrations are found around 1465 cm⁻¹. A distinct band around 1375 cm⁻¹ is characteristic of methyl C-H symmetric bending.

Aromatic C-H Bending: Strong absorptions in the 900-675 cm⁻¹ region result from out-of-plane C-H bending. For a monosubstituted phenyl group, strong bands are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.

Sn-C Stretching: The tin-carbon stretching vibrations occur at lower frequencies, typically in the far-infrared region (600-500 cm⁻¹), and may not be observed in a standard mid-IR spectrum.

Table 3: Predicted IR Absorption Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2958-2855 | Strong | Aliphatic C-H Stretch |

| ~1600, ~1490, ~1450 | Medium-Weak | Aromatic C=C Stretch |

| ~1465 | Medium | Aliphatic C-H Bend (CH₂, CH₃) |

| ~1375 | Medium | CH₃ Symmetric Bend |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pathways of a compound. For organotin compounds, MS is particularly useful due to the characteristic isotopic pattern of tin.

Molecular Ion: The molecular ion peak ([M]⁺) for tetraalkylstannanes is often of very low abundance or completely absent in electron ionization (EI) mass spectra.

Fragmentation Pattern: The dominant fragmentation process is the sequential loss of the alkyl groups attached to the tin atom. The most common initial fragmentation is the loss of a single alkyl radical to form a stable trialkyltin cation ([M-R]⁺). For this compound, the primary fragmentation would be the loss of a butyl radical (•C₄H₉, mass 57) to yield the [Sn(C₄H₉)₂(C₁₀H₁₃)]⁺ ion. Loss of the larger 2-methyl-2-phenylpropyl radical (•C₁₀H₁₃, mass 133) is also a possible pathway. Subsequent fragmentations would involve the loss of the remaining alkyl groups.

Isotopic Cluster: A key feature of any tin-containing fragment is its distinctive isotopic pattern. Tin has ten stable isotopes, with ¹²⁰Sn (32.6%), ¹¹⁸Sn (24.2%), and ¹¹⁶Sn (14.5%) being the most abundant. This results in a characteristic cluster of peaks for any fragment containing a tin atom, which serves as an unambiguous confirmation of its presence.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Solid-State Molecular Structure Determination

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible research. Consequently, detailed crystallographic data, including unit cell parameters, bond lengths, and bond angles for the solid-state structure of this specific compound, are not available.

The determination of a crystal structure through X-ray crystallography would provide invaluable insights into the molecular geometry and intermolecular interactions of this compound in the solid state. Such an analysis would precisely measure the Sn-C bond lengths for both the butyl and the 2-methyl-2-phenylpropyl substituents, as well as the C-Sn-C bond angles, which would define the coordination geometry around the tin atom. It is anticipated that the tin center would adopt a distorted tetrahedral geometry, which is characteristic of tetraorganostannanes.

Furthermore, crystallographic data would elucidate the conformation of the 2-methyl-2-phenylpropyl group relative to the tributyltin moiety and reveal any significant intramolecular or intermolecular non-covalent interactions, such as C-H···π interactions involving the phenyl ring, that might influence the crystal packing.

Elemental Analysis for Stoichiometric Verification

Detailed experimental results from the elemental analysis of this compound are not presently available in the reviewed scientific literature. Elemental analysis is a foundational technique used to determine the mass percentages of the constituent elements in a compound, providing a crucial verification of its empirical and molecular formula.

For this compound, with the chemical formula C₂₂H₄₀Sn, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and tin. This theoretical data serves as a benchmark against which experimentally obtained values are compared to confirm the purity and stoichiometry of a synthesized sample.

A typical elemental analysis report would present the experimentally determined weight percentages of carbon and hydrogen. The tin content can also be determined, often through techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) after appropriate sample digestion. The close agreement between the experimental and theoretical values would provide strong evidence for the correct elemental composition of the compound.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 62.42 |

| Hydrogen (H) | 9.52 |

| Tin (Sn) | 28.06 |

Note: The data in this table is theoretical and calculated based on the molecular formula. Experimental data is not currently available.

Reactivity Profiles and Mechanistic Investigations of Tributyl 2 Methyl 2 Phenylpropyl Stannane

Palladium-Catalyzed Cross-Coupling Reactions: The Stille Coupling Framework

The Stille reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, relying on the palladium-catalyzed coupling of an organotin reagent with an organic electrophile. wikipedia.orgorganic-chemistry.orglibretexts.org The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgcore.ac.uk

Specific studies detailing the substrate scope of Tributyl(2-methyl-2-phenylpropyl)stannane in Stille coupling are scarce. However, based on the general reactivity of tetraorganostannanes, it would be expected to couple with a variety of sp²-hybridized carbon electrophiles, including aryl, heteroaryl, and vinyl halides or triflates. The bulky nature of the 2-methyl-2-phenylpropyl (neophyl) group might impose some steric limitations, potentially favoring less hindered electrophiles.

Table 1: Hypothetical Substrate Scope for the Stille Coupling of this compound

| Entry | Organic Electrophile | Expected Product | Potential Challenges |

|---|---|---|---|

| 1 | Iodobenzene | 2-methyl-1,1-diphenylpropane | Steric hindrance may affect reaction rates. |

| 2 | 4-Iodoanisole | 1-(4-methoxyphenyl)-2-methyl-2-phenylpropane | Generally favorable due to electron-donating group. |

| 3 | 4-Nitroiodobenzene | 1-(4-nitrophenyl)-2-methyl-2-phenylpropane | Electron-withdrawing groups can enhance reactivity. |

| 4 | 2-Bromopyridine | 2-(2-methyl-2-phenylpropyl)pyridine | Coordination of the pyridine (B92270) nitrogen to palladium may influence the catalytic cycle. |

This table is illustrative and based on general principles of the Stille reaction, not on specific experimental data for the named compound.

The catalytic cycle for the Stille coupling of this compound would follow the generally accepted mechanism. wikipedia.org

Oxidative Addition: A Pd(0) complex reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate, [R¹-Pd(II)-X]. nih.gov The rate of this step is typically influenced by the nature of the halide or pseudohalide (I > Br > OTf > Cl) and the electronic properties of R¹. nih.gov

Transmetalation: The organostannane, this compound, transfers its 2-methyl-2-phenylpropyl group to the palladium center, displacing the halide or pseudohalide. This forms a new diorganopalladium(II) complex, [R¹-Pd(II)-R²], where R² is the 2-methyl-2-phenylpropyl group. This step is often the rate-determining step in the catalytic cycle. core.ac.ukuwindsor.ca The mechanism of transmetalation can be complex and may proceed through either an open or a cyclic transition state, influenced by the ligands on the palladium and the solvent. uwindsor.ca

Reductive Elimination: The diorganopalladium(II) complex eliminates the coupled product (R¹-R²) to regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. For this step to occur, the two organic groups must be in a cis orientation on the palladium center. uwindsor.ca

Detailed kinetic studies specifically for the transmetalation of the 2-methyl-2-phenylpropyl group from tin to palladium are not readily found in the literature. However, kinetic analyses of other Stille couplings have shown that the transmetalation step is often the rate-limiting one. mdma.chu-tokyo.ac.jp The rate of transmetalation is dependent on several factors, including the nature of the transferring group, the ligands on the palladium catalyst, and the solvent. Generally, the rate of transfer for different organic groups from tin follows the order: alkynyl > vinyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. The neophyl group, being an alkyl group, would be expected to transfer relatively slowly.

A common side reaction in Stille couplings is the homocoupling of the organotin reagent to form a dimer (R²-R²). wikipedia.org This can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst. wikipedia.org Strategies to suppress homocoupling include:

Use of appropriate ligands: Bulky, electron-rich phosphine (B1218219) ligands can stabilize the palladium intermediates and favor the cross-coupling pathway.

Control of reaction conditions: Lower temperatures and careful choice of solvent can minimize side reactions.

Additives: The addition of certain reagents, such as copper(I) salts, can sometimes accelerate the transmetalation step, thereby outcompeting the homocoupling pathway. organic-chemistry.org

Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxygen-promoted homocoupling of the organoboronic acid in cases where it might be present as an impurity or in related cross-coupling reactions. researchgate.net

Radical-Mediated Transformations Involving the 2-Methyl-2-phenylpropyl Radical

Organotin hydrides are well-known precursors for radical reactions; however, tetraorganostannanes like this compound are generally less reactive in this context unless subjected to specific conditions that can induce homolytic cleavage of the carbon-tin bond.

The generation of the 2-methyl-2-phenylpropyl radical from this compound would likely require forcing conditions, such as photolysis or high temperatures, or the use of a radical initiator. Once formed, this tertiary benzylic radical would be relatively stable.

In the context of allylation, the generated 2-methyl-2-phenylpropyl radical could be trapped by an allylating agent, such as allyl sulfide, allyl sulfone, or another suitable radical acceptor. The efficiency of this trapping would depend on the concentration of the trapping agent and the rate of competing reactions, such as radical recombination or reaction with the solvent.

Specific quantitative data on the radical trapping efficiency of the 2-methyl-2-phenylpropyl radical from this particular organotin precursor are not available in the surveyed literature. Such studies would typically involve competition experiments with a known radical clock or the use of a spin trap to quantify the radical generation and subsequent reactions.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tributyl(neophyl)stannane |

| Iodobenzene |

| 4-Iodoanisole |

| 4-Nitroiodobenzene |

| 2-Bromopyridine |

| (E)-β-Bromostyrene |

| 2-methyl-1,1-diphenylpropane |

| 1-(4-methoxyphenyl)-2-methyl-2-phenylpropane |

| 1-(4-nitrophenyl)-2-methyl-2-phenylpropane |

| 2-(2-methyl-2-phenylpropyl)pyridine |

| (E)-1,4-diphenyl-3,3-dimethyl-1-butene |

| Allyl sulfide |

Influence of Substituent Effects on Radical Reactivity and Stereocontrol

The reactivity of organostannanes in radical reactions is significantly influenced by the nature of the substituents attached to the tin atom. In this compound, the key groups are the three n-butyl groups and the 2-methyl-2-phenylpropyl group. While the primary role in radical chain reactions is often played by a tin hydride or a labile group that initiates the radical, the steric and electronic properties of the alkyl substituents modulate the reactivity and selectivity of the intermediate stannyl (B1234572) radicals.

The 2-methyl-2-phenylpropyl group, with its quaternary carbon adjacent to the tin atom and a phenyl ring, can exert notable steric hindrance. This steric bulk can influence the approach of substrates to the tin radical, potentially affecting the rate of reaction and the stereochemical outcome of radical-mediated bond formations. For instance, in radical cyclization reactions, the stereochemistry of the starting material often dictates the stereochemistry of the product, and bulky substituents on the tin reagent can further influence the facial selectivity of radical attack libretexts.org. However, many radical reactions are not inherently stereoselective, often proceeding through planar radical intermediates, which can lead to racemic or diastereomeric mixtures youtube.com.

Table 1: Comparison of Substituent Effects on Radical Allylation Rates This table presents representative data on how different substituents at the 2-position of an allylstannane affect the rate of reaction with nucleophilic and electrophilic radicals, illustrating the principle of substituent effects.

| Radical Type | Allylstannane Substituent (at C2) | Relative Rate Ratio |

| Nucleophilic | H vs. SiMe₃ | 1 : 4.2 |

| Nucleophilic | Me vs. SiMe₃ | 1 : 6.5 |

| Electrophilic | SiMe₃ vs. Me | 1 : 1.5 |

| Data derived from studies on related allylstannanes chimia.ch. |

Analysis of Transition State Character in Radical Chain Reactions

Radical chain reactions involving organostannanes, such as those initiated by tributyltin hydride, proceed through a well-defined, multi-step mechanism consisting of initiation, propagation, and termination phases youtube.comlibretexts.org. The character of the transition state in the key propagation steps is critical for understanding the reaction's rate and selectivity.

The propagation cycle typically involves two main steps:

Atom/Group Transfer to the Stannyl Radical: A tributyltin radical (Bu₃Sn•) abstracts an atom (e.g., a halogen) from an organic substrate (R-X) to form a new alkyl radical (R•) and a stable organotin species (Bu₃Sn-X).

Hydrogen Abstraction from Tin Hydride: The newly formed alkyl radical (R•) abstracts a hydrogen atom from a tin hydride molecule (Bu₃Sn-H) to yield the final product (R-H) and regenerate the tributyltin radical (Bu₃Sn•), which continues the chain youtube.compearson.com.

The transition state for the halogen abstraction step is influenced by the bond dissociation enthalpies (BDEs) of the bonds being broken and formed pearson.com. The reaction is typically very fast and exothermic. For the hydrogen abstraction step, the transition state involves the partial breaking of the Sn-H bond and the partial formation of the C-H bond. Studies on related systems suggest that this transition state can have a partially polarized character, especially when the attacking radical has electrophilic or nucleophilic properties chimia.ch. For a simple alkyl radical, the transition state is largely neutral, but substituents on the radical can induce polarity.

For this compound itself, if it were to participate in a radical chain process (for instance, through a derivative), the bulky 2-methyl-2-phenylpropyl group would primarily exert a steric influence on the transition state. This could raise the energy of the transition state, potentially slowing the rate of reaction compared to less hindered stannanes. The electronic nature of the alkyl groups collectively influences the stability of the tin-centered radical, a key intermediate in these chain reactions acs.org.

Table 2: Key Steps in a Generic Radical Chain Reaction

| Reaction Phase | Step Description | Generic Equation |

| Initiation | Formation of initial radical species | Initiator → 2 R• |

| Propagation | Step 1: Tin radical abstracts halogen | Bu₃Sn• + R'-X → Bu₃Sn-X + R'• |

| Propagation | Step 2: Alkyl radical abstracts hydrogen | R'• + Bu₃Sn-H → R'-H + Bu₃Sn• |

| Termination | Combination of two radical species | R'• + Bu₃Sn• → R'-SnBu₃ |

| This table outlines the fundamental mechanism of radical chain reactions involving organotin compounds libretexts.org. |

Reductive Dehalogenation and Related Radical Processes with Tributyltin Hydride

Reductive dehalogenation of organic halides is a classic application of organotin hydrides, most notably tributyltin hydride (Bu₃SnH) organic-chemistry.org. This reaction effectively replaces a halogen atom with a hydrogen atom via a free-radical chain mechanism youtube.com. The process is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which generates a tributyltin radical (Bu₃Sn•) youtube.com. This radical then abstracts a halogen from the alkyl halide (R-X) to produce an alkyl radical (R•) and tributyltin halide (Bu₃SnX). The alkyl radical subsequently abstracts a hydrogen atom from another molecule of tributyltin hydride to form the alkane (R-H) and regenerate the tributyltin radical, thus propagating the chain pearson.com.

The efficiency of the reaction depends on the nature of the halogen, with the reactivity order being R-I > R-Br > R-Cl, which correlates with the carbon-halogen bond dissociation energy researchgate.net. While this compound does not possess the necessary hydride for this reaction, its synthesis and reactivity are intimately linked to the chemistry of tributyltin precursors. If a hydride equivalent, such as Tributyl(2-methyl-2-phenylpropyl)tin hydride, were used, it would be expected to function similarly to Bu₃SnH. The bulky 2-methyl-2-phenylpropyl group would likely introduce steric hindrance, potentially slowing the rate of hydrogen donation compared to the less encumbered tributyltin hydride. However, the fundamental radical chain mechanism would remain the same. These reactions are highly valued for their ability to proceed under mild conditions and tolerate a wide range of functional groups organic-chemistry.org.

Organometallic Reactivity Beyond Palladium Catalysis

Copper(I)-Mediated Cross-Coupling Reactions with Heteroatom Electrophiles

While palladium catalysis is dominant in organostannane chemistry, copper(I) salts can also mediate important cross-coupling reactions. These reactions provide an alternative pathway for forming carbon-carbon and carbon-heteroatom bonds researchgate.net. In the context of this compound, a copper(I)-mediated process would typically involve the transmetalation of one of the alkyl groups from tin to copper.

For couplings with heteroatom electrophiles (e.g., sulfur, nitrogen, or phosphorus-based electrophiles), a stoichiometric or catalytic amount of a Cu(I) salt like CuCl or CuI is often employed nih.govnih.govnsf.gov. The proposed mechanism often involves the formation of an organocopper intermediate via transmetalation from the organostannane. This highly reactive organocopper species then reacts with the heteroatom electrophile. An alternative pathway may involve the formation of a copper(III) intermediate through oxidative addition, followed by reductive elimination to furnish the product nsf.gov.

The transfer of the 2-methyl-2-phenylpropyl group in such a reaction would be challenging due to the steric hindrance around the quaternary carbon center, which can impede the transmetalation step. Consequently, the n-butyl groups would be preferentially transferred. The reaction conditions, including the choice of solvent and additives, are crucial for success. For example, fluoride (B91410) additives are sometimes used to activate the organostannane by forming a hypervalent tin species, which facilitates transmetalation researchgate.net. These copper-mediated methods are advantageous as they can offer different reactivity and selectivity profiles compared to palladium-catalyzed systems and utilize a more abundant and less expensive metal nsf.gov.

Directed Tin-Lithium Exchange Reactions for Anion Equivalents

Tin-lithium exchange is a powerful and widely used method for generating organolithium reagents, which are potent nucleophiles or bases in organic synthesis arkat-usa.org. The reaction involves treating an organostannane with an organolithium reagent, typically n-butyllithium (n-BuLi). An equilibrium is established that favors the formation of the more stable organolithium species arkat-usa.orgwikipedia.org.

For this compound, treatment with n-BuLi would lead to the exchange of one of the organic groups on the tin atom for lithium.

R₄Sn + R'Li ⇌ R'SnR₃ + RLi

The rate and position of this equilibrium are governed by the relative stability of the carbanions (as organolithium reagents). The stability generally follows the trend sp > sp² > sp³ wikipedia.org. In this specific case, all substituents are sp³-hybridized alkyl groups. The exchange would likely result in a mixture of products, but the formation of the 2-methyl-2-phenylpropyllithium would be influenced by the stability of the corresponding carbanion. The presence of the phenyl group could offer some stabilization through induction or weak coordination.

This transmetalation reaction is typically very fast, even at low temperatures (e.g., -78 °C), and produces a tetraalkylstannane as a byproduct (e.g., tetrabutyltin) arkat-usa.org. The resulting organolithium reagent can then be trapped with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. The choice of solvent is also important, with polar solvents like tetrahydrofuran (B95107) (THF) being commonly used to solvate the organolithium species google.com.

Lewis Acid-Promoted Additions and Rearrangements

Lewis acids can be used to promote reactions involving organostannanes by activating an electrophilic reaction partner wikipedia.org. In a typical scenario, the Lewis acid coordinates to a carbonyl group or another Lewis basic site in a substrate, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the organostannane nih.gov.

For this compound, a Lewis acid such as titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), or aluminum trichloride (B1173362) (AlCl₃) could be used to promote its addition to aldehydes, ketones, or imines wikipedia.org. The organostannane would act as a nucleophile, transferring one of its alkyl groups—most likely a butyl group due to lesser steric hindrance—to the activated electrophile.

R-CHO + Lewis Acid (LA) → [R-CHO---LA] (activated complex) [R-CHO---LA] + R'₄Sn → R-CH(OH)-R' + R'₃Sn⁺ + LA

This type of reaction is particularly well-established for allylstannanes and vinylstannanes but can be extended to alkylstannanes under appropriate conditions nih.govorganic-chemistry.org. The bulky 2-methyl-2-phenylpropyl group on the tin atom in the title compound would sterically shield the tin center, which could influence the rate of the reaction. The Lewis acid itself does not typically interact directly with the tetraalkylstannane but rather with the electrophilic substrate. These promoted reactions expand the utility of organostannanes beyond traditional cross-coupling chemistry, enabling their use as alkylating agents for a variety of functional groups nih.gov.

In-depth Analysis of this compound's Interactions with Metal Species Remains Elusive

Organostannanes, in general, are a well-studied class of compounds known for their utility in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. In these reactions, the organostannane transfers an organic group to a palladium center in a key transmetalation step. The rate and efficiency of this process are highly dependent on the nature of the organic groups attached to the tin atom. While numerous studies have investigated the reactivity of various tributylstannane derivatives, specific mechanistic investigations and reactivity profiles for the 2-methyl-2-phenylpropyl variant have not been specifically reported.

Another characteristic reaction of organostannanes is the tin-lithium exchange, where an organolithium reagent is used to cleave a carbon-tin bond, generating a new organolithium species and a tetraorganotin compound. This reaction is a valuable method for the preparation of functionalized organolithium reagents. The steric hindrance presented by the neophyl group in this compound would likely play a significant role in the kinetics and feasibility of such an exchange, but specific studies quantifying these effects or exploring the synthetic applications of the resulting neophyl lithium reagent are not available.

The lack of specific data for this compound prevents a detailed discussion of its reactivity profiles and mechanistic pathways with other metals. While general principles of organotin chemistry can provide a hypothetical framework for its behavior, the absence of empirical data means that any such discussion would be speculative. For instance, it is reasonable to assume that the bulky neophyl group might retard the rate of transmetalation in cross-coupling reactions compared to less hindered alkyl or aryl groups. However, without experimental evidence, it is impossible to provide a scientifically accurate account.

Further research is required to elucidate the specific interactions of this compound with main group and transition metal species. Such studies would be valuable for a more complete understanding of the role of steric effects in the reactivity of organostannanes and could potentially open up new synthetic applications for this and related bulky organometallic reagents.

Applications of Tributyl 2 Methyl 2 Phenylpropyl Stannane in Organic Synthesis

Advanced Carbon-Carbon and Carbon-Heteroatom Bond Formation

Organotin reagents are workhorses in the formation of carbon-carbon and carbon-heteroatom bonds due to their tolerance of a wide variety of functional groups and the mild reaction conditions often employed. organic-chemistry.orgosaka-u.ac.jp Their utility stems from the balance of stability and reactivity, allowing for chemoselective transformations.

Contributions to Complex Molecule Total Synthesis

Organostannanes are frequently used in the total synthesis of natural products. osaka-u.ac.jp Their most notable application is in the Stille cross-coupling reaction, where an organostannane is coupled with an organic halide or triflate in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction is highly reliable for constructing complex molecular frameworks.

Furthermore, allylic stannanes are pivotal in building stereochemically rich structures. Their addition to aldehydes, often mediated by a Lewis acid, creates homoallylic alcohols with excellent stereocontrol, a key step in the synthesis of polyketide natural products like macrolides.

Stereocontrolled Synthesis of Functionalized Organic Scaffolds

The stereochemical outcome of reactions involving organostannanes can be precisely controlled, making them valuable for creating functionalized organic scaffolds with defined three-dimensional structures. For instance, the transmetalation of certain 5-alkoxyalk-2-enyl(tributyl)stannanes with tin(IV) chloride generates allyltin (B8295985) trichloride (B1173362) intermediates. These intermediates react with aldehydes to produce homoallylic alcohols with high levels of remote 1,5-stereocontrol. nih.gov This control is largely attributed to a kinetically controlled transmetalation process, allowing for the predictable synthesis of specific diastereomers. nih.gov

Stereoselective Addition to Carbonyl Compounds and Chain Homologation

The addition of organostannane reagents, particularly allylic tributylstannanes, to carbonyl compounds is a fundamental method for carbon-carbon bond formation and chain extension. orgsyn.org When combined with a Lewis acid, these additions proceed with high stereoselectivity. orgsyn.org

The reaction typically proceeds through an acyclic transition state, where the stereochemistry is governed by the interplay of steric and electronic factors, often explained by models like the Felkin-Anh model. Chiral α-alkoxyallylic stannanes are particularly useful for chain homologation, as they can be added to various aldehydes to yield monoprotected 1,2-diols with high diastereoselectivity. orgsyn.org This methodology has proven effective in the synthesis of complex structures such as carbohydrate homologues and macrolide precursors. orgsyn.org

Table 1: Examples of Stereoselective Additions

| Stannane (B1208499) Reagent | Carbonyl Compound | Product Type | Key Feature |

|---|---|---|---|

| Allyltributylstannane | Aldehyde | Homoallylic alcohol | Forms C-C bond with potential for stereocontrol |

| Crotyltributylstannane | Aldehyde | Substituted homoallylic alcohol | Syn/anti selectivity controlled by reagent geometry (E/Z) |

Utilization as a Versatile Synthetic Reagent

Beyond their role in cross-coupling and carbonyl addition, tributylstannane derivatives serve as versatile reagents for other critical transformations, including the introduction of protecting groups and the synthesis of valuable building blocks like heterocycles.

As a Precursor for Protected Functional Groups (e.g., MOM ethers)

Certain functionalized organostannanes are excellent reagents for introducing protecting groups under mild conditions. A prime example is Tributyl[(methoxymethoxy)methyl]stannane , also known as Sn-MOM. enamine.net This reagent is a highly effective precursor for the protection of alcohols as methoxymethyl (MOM) ethers. enamine.net

The process involves a tin-lithium exchange with a strong base like n-butyllithium to generate a reactive organolithium intermediate. This intermediate, which serves as a hydroxymethyl anion equivalent, then reacts with aldehydes or ketones to form MOM-protected diols under gentle conditions. enamine.net This method avoids the use of the often carcinogenic chloromethyl methyl ether.

Development of SnAP Reagents for Heterocycle Synthesis

A significant recent development in organostannane chemistry is the Stannyl (B1234572) Amine Protocol (SnAP), pioneered by the Bode research group. sigmaaldrich.comsantiago-lab.com SnAP reagents are a class of α-amino tributylstannanes used for the one-step synthesis of saturated N-heterocycles from simple aldehydes or ketones. santiago-lab.comresearchgate.net These heterocycles, such as morpholines, piperazines, and thiomorpholines, are highly sought-after scaffolds in medicinal chemistry. sigmaaldrich.comorgsyn.org

The general process involves two main steps:

Imine Formation: The SnAP reagent, which contains a primary or secondary amine, condenses with an aldehyde or ketone to form an imine intermediate. sigmaaldrich.com

Cyclization: A copper(II) catalyst, typically Cu(OTf)₂, mediates an intramolecular cyclization onto the imine, forming the saturated N-heterocycle. santiago-lab.comorgsyn.org

The precursors for SnAP reagents are themselves derived from simple starting materials, often using Tributyl(iodomethyl)stannane to alkylate an appropriate amino alcohol or related substrate. orgsyn.orgorgsyn.org The versatility of the SnAP methodology allows for the creation of a wide array of structurally diverse medium-ring, bicyclic, and spirocyclic N-heterocycles. sigmaaldrich.com

Table 2: Common Compound Names Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| Tributyl(2-methyl-2-phenylpropyl)stannane | Tributyl(neophyl)stannane |

| Tributyltin hydride | Tributylstannane |

| Tributyl[(methoxymethoxy)methyl]stannane | Sn-MOM |

| Tributyl(iodomethyl)stannane | - |

| Tin(IV) chloride | Stannic chloride |

| n-Butyllithium | BuLi |

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search of scholarly articles, chemical databases, and research publications, no specific information was found for the chemical compound "this compound." This includes a lack of data regarding its applications in organic synthesis, particularly concerning novel chemical transformations and method development.

The search did yield information on related organotin compounds, such as other tributylstannane derivatives and a structurally similar triphenylstannane (B1218745) analog, (2-Methyl-2-phenylpropyl)triphenylstannane. researchgate.net However, per the user's strict instructions to focus solely on "this compound," this related information cannot be used to generate the requested article.

Without any research findings, experimental data, or established synthetic applications for the specified compound, it is not possible to construct the detailed and scientifically accurate article as outlined in the request. The required sections on novel chemical transformations and the development of new synthetic methods, along with corresponding data tables, cannot be produced.

Computational and Theoretical Investigations of Tributyl 2 Methyl 2 Phenylpropyl Stannane

Density Functional Theory (DFT) for Electronic Structure and Geometrical Parameters

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. researchgate.net This approach allows for the calculation of various parameters, such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecular architecture. Furthermore, DFT calculations can elucidate electronic properties like the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. growingscience.com

For Tributyl(2-methyl-2-phenylpropyl)stannane, such specific data from DFT calculations are not available in published literature. A hypothetical DFT study would typically involve selecting a functional (like B3LYP) and a basis set to optimize the geometry of the molecule and compute its electronic properties. growingscience.comekb.eg The results would be presented in tables detailing the optimized geometrical parameters and electronic characteristics.

Table 1: Hypothetical Geometrical Parameters for this compound (Illustrative Only)

| Parameter | Value |

| Sn-C (butyl) Bond Length (Å) | Data not available |

| Sn-C (propyl) Bond Length (Å) | Data not available |

| C-Sn-C Bond Angle (°) | Data not available |

| Phenyl Ring Planarity | Data not available |

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling is an essential tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways that are often difficult to determine experimentally. wisc.edu For organotin compounds, these studies can help understand mechanisms of synthesis, decomposition, or their role in catalytic cycles.

There are no specific computational studies in the reviewed literature that focus on the reaction mechanisms involving this compound. Research in this area would involve mapping the potential energy surface for a given reaction, identifying the structures of reactants, intermediates, transition states, and products, and calculating the associated energy changes. This information is crucial for understanding the feasibility and kinetics of a reaction.

Prediction and Correlation of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structures. mdpi.com Methods like Time-Dependent DFT (TD-DFT) can be used to predict UV-Visible spectra, while calculations of vibrational frequencies are used to interpret infrared (IR) and Raman spectra. growingscience.com Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental spectra for structural assignment.

For this compound, there is no published research detailing the theoretical prediction of its spectroscopic parameters. Such a study would provide valuable data for chemists, allowing for the theoretical assignment of peaks in experimental spectra.

Conclusion and Future Research Perspectives

Identification of Remaining Challenges and Unexplored Reactivity

The primary and most significant challenge concerning Tributyl(2-methyl-2-phenylpropyl)stannane is the apparent lack of its synthesis and characterization in the scientific literature. While the synthesis of various organostannanes is well-documented, no specific procedure for this compound is readily available.

The existence of a structurally related compound, (2-Methyl-2-phenylpropyl)triphenylstannane, has been confirmed through crystallographic studies, which determined its bond lengths and angles. researchgate.net This indicates that the neophyl ligand can be attached to a tin center, suggesting that the synthesis of the tributyl variant is chemically plausible. However, without experimental data, its entire reactivity profile remains unexplored.

Key unanswered questions that present as challenges include:

Synthesis: Developing a viable and efficient synthetic route to this compound.

Stability: Determining the compound's stability under various conditions (air, moisture, heat), which is crucial for its potential use as a reagent.

Reactivity: The fundamental reactivity of the tin-carbon bond in this specific steric and electronic environment is unknown. Its potential as a precursor for transmetalation reactions or as a radical initiator has not been investigated.

Outlook on Future Directions in this compound Chemistry

The future of this compound chemistry is contingent on foundational research to first synthesize and characterize the molecule. Should the compound be successfully prepared, several avenues of research could be pursued.

Potential Research Trajectories:

| Research Area | Description |

| Synthesis and Characterization | The initial and most critical step would be to develop a synthetic pathway, likely involving the reaction of a tributyltin anion or halide with a suitable 2-methyl-2-phenylpropyl electrophile or nucleophile, respectively. Full characterization using NMR, mass spectrometry, and potentially X-ray crystallography would be essential. |

| Radical Chemistry | Given the common use of organotins in radical reactions, a primary research direction would be to investigate its utility as a radical precursor. The 2-methyl-2-phenylpropyl radical (neophyl radical) is of interest in mechanistic studies, and this stannane (B1208499) could serve as a convenient source. |

| Stille Coupling Reactions | Investigating its potential as a coupling partner in palladium-catalyzed Stille reactions would be a logical step, exploring how the bulky neophyl group transfers and what synthetic advantages, if any, it might offer. |

| Comparative Studies | A comparative study of its reactivity and toxicity against more common reagents like tributyltin hydride could be valuable. Researchers continue to seek alternatives to highly toxic organotin compounds, and exploring novel structures is a part of this effort. libretexts.org |

In essence, the entire field of this compound chemistry is unexplored. The future direction is not one of refinement but of fundamental discovery, beginning with its creation in the laboratory.

Q & A

Q. Table 1. Key Analytical Parameters for this compound

| Parameter | Method | Threshold/Value | Reference |

|---|---|---|---|

| Purity | GC-FID | >98% | |

| Degradation Products | GC-MS | <0.1% per impurity | |

| Sn–C Bond Confirmation | ¹¹⁹Sn NMR | δ ~100–150 ppm | Literature* |

*Note: Specific ¹¹⁹Sn NMR shifts may vary; consult calibration standards.

Q. Guidelines for Use in Academic Research

- Safety : Handle in fume hoods with nitrile gloves and lab coats due to organotin toxicity.

- Ethical Compliance : Adhere to institutional protocols for hazardous waste disposal.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.